molecular formula C8H8O4 B1212189 Norcantharidin CAS No. 5442-12-6

Norcantharidin

Cat. No.: B1212189
CAS No.: 5442-12-6
M. Wt: 168.15 g/mol
InChI Key: JAABVEXCGCXWRR-UHFFFAOYSA-N
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Description

Norcantharidin is a demethylated derivative of cantharidin, an active ingredient found in traditional Chinese medicine. It is known for its potential anticancer properties and is used clinically in China as an anticancer drug. This compound has shown efficacy in inhibiting the proliferation of various tumor cells and has fewer side effects compared to cantharidin .

Mechanism of Action

Target of Action

Norcantharidin (NCTD) is a demethylated derivative of cantharidin, an anticancer active ingredient of traditional Chinese medicine . It has been shown to have potential multi-target anticancer activities . Two major protein families are involved in NCTD’s action against tumor invasion and metastasis, including matrix metalloproteinases (MMPs) and adhesion molecules .

Mode of Action

This suppression of expression and phosphorylation of both EGFR and c-Met inhibits cell growth .

Biochemical Pathways

NCTD has been shown to regulate the PI3K/Akt/NF-κB pathway, which is involved in anti-proliferation and pro-apoptosis . It also disrupts Smad2/3 phosphorylation, preventing its downstream signal cascades . Additionally, it affects several metabolic pathways, including the sphingolipid metabolism, purine metabolism, arachidonic acid metabolism, and glycerophospholipid metabolism .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of NCTD have been investigated . The results obtained in silico demonstrated that NCTD can be considered as an orally active drug candidate due to its physicochemical properties .

Result of Action

NCTD has been shown to induce cell cycle arrest at the G2/M phase in cell lines . Early and late apoptosis has also been observed . Furthermore, NCTD has been found to increase the levels of reactive oxygen species (ROS) and apoptosis in a dose-dependent manner in malignant melanoma cells .

Action Environment

For instance, the lack of excipients in the formulation that could provide the droplets with charge could contribute to the nanoemulsion’s instability

Biochemical Analysis

Biochemical Properties

Norcantharidin plays a significant role in biochemical reactions, particularly in its interaction with various enzymes and proteins. It has been shown to inhibit protein phosphatases, which are crucial for cell cycle regulation and signal transduction . By inhibiting these enzymes, this compound disrupts the cell cycle and induces apoptosis in cancer cells. Additionally, it interacts with other biomolecules such as DNA and RNA, further influencing cellular processes.

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes. It has been found to inhibit the proliferation of multiple tumor cell lines, including hepatoma, gallbladder cancer, colon cancer, breast cancer, leukemia, melanoma, and oral cancer cells . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it induces apoptosis by activating caspases and disrupting mitochondrial membrane potential .

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. It binds to and inhibits protein phosphatases, leading to the accumulation of phosphorylated proteins that disrupt cell cycle progression . This compound also induces oxidative stress and DNA damage, which contribute to its anticancer effects. Furthermore, it modulates gene expression by affecting transcription factors and signaling pathways involved in cell survival and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound is relatively stable, but its degradation products can also exert biological effects . Long-term exposure to this compound has been associated with hepatotoxicity, as evidenced by increased levels of alanine aminotransferase and total bilirubin in serum . These findings highlight the importance of monitoring the temporal effects of this compound in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively inhibits tumor growth and prolongs survival in animal models . At high doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the need for careful dose optimization to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, including sphingolipid metabolism, purine metabolism, arachidonic acid metabolism, and glycerophospholipid metabolism . It interacts with various enzymes and cofactors in these pathways, influencing metabolic flux and metabolite levels. For example, this compound has been shown to affect the levels of key metabolites involved in lipid metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, this compound can accumulate in specific compartments, influencing its localization and activity. These interactions are crucial for its therapeutic effects and potential toxicity.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. It has been found to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications and targeting signals may direct this compound to specific compartments or organelles, further influencing its biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Norcantharidin can be synthesized through the demethylation of cantharidin. The process involves the use of reagents such as sodium hydroxide or potassium hydroxide under controlled conditions to remove the methyl groups from cantharidin .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors where the demethylation process is carefully monitored to ensure high yield and purity. The reaction conditions, including temperature, pressure, and pH, are optimized to achieve efficient production .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by others using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.

    Substitution: Various halides or nucleophiles; conditions depend on the specific substitution reaction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Norcantharidin has a wide range of scientific research applications:

Comparison with Similar Compounds

    Cantharidin: The parent compound of norcantharidin, known for its higher toxicity and similar anticancer properties.

    Disodium Cantharidinate: A derivative with reduced toxicity and similar therapeutic effects.

    Sodium Demethylcantharidate: Another derivative with modified chemical structure to reduce side effects.

Uniqueness of this compound: this compound is unique due to its lower toxicity compared to cantharidin and its derivatives. It retains potent anticancer activity while minimizing side effects such as myelosuppression and gastrointestinal toxicity. This makes it a more favorable option for clinical use .

Properties

IUPAC Name

4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c9-7-5-3-1-2-4(11-3)6(5)8(10)12-7/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAABVEXCGCXWRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3C(C1O2)C(=O)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30884158
Record name 4,7-Epoxyisobenzofuran-1,3-dione, hexahydro-
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Molecular Weight

168.15 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5442-12-6, 51154-98-4, 29745-04-8
Record name Hexahydro-4,7-epoxyisobenzofuran-1,3-dione
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Record name Norcantharidin
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Record name 3, hexahydro-
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Record name Hexahydro-4,7-Epoxyisobenzofuran-1,3-dione
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Synthesis routes and methods

Procedure details

As shown in scheme 1, we prepared endothal anhydride by adding acetic anhydride (0.5 mL)(4) to a suspension of Endothall (186 mg)(3) in benzene (3 mL) and the mixture was then stirred until the solid had gone into solution (2 hours). The solution was heated under vacuum to remove the benzene and the residue was then heated at 80° C. for 30 min. Petroleum ether (5 mL) was then added and the desired anhydride spontaneously crystallized. The product was removed by filtration washed with a little petroleum ether to give the pure product (85 mg) which was used immediately in the following two preparations.
[Compound]
Name
endothal anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Name
Endothall
Quantity
186 mg
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Norcantharidin
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Reactant of Route 6
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